Product packaging for Dimethyl(quinolin-5-yl)phosphine oxide(Cat. No.:CAS No. 2254055-97-3)

Dimethyl(quinolin-5-yl)phosphine oxide

Cat. No.: B1436388
CAS No.: 2254055-97-3
M. Wt: 205.19 g/mol
InChI Key: IOSOBXWQWQSFRJ-UHFFFAOYSA-N
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Description

Dimethyl(quinolin-5-yl)phosphine oxide (CAS 2254055-97-3) is an organophosphorus compound of significant interest in medicinal chemistry and anticancer drug discovery. This compound features a quinoline scaffold fused to a phosphine oxide group, a combination that enhances properties such as aqueous solubility and metabolic stability . The quinoline core is a privileged structure in drug development, with numerous derivatives demonstrating potent biological activities, particularly as anticancer agents through mechanisms like apoptosis induction, angiogenesis inhibition, and cell cycle arrest . Phosphine oxide derivatives, specifically, have emerged as a promising class of compounds, showing potent activity as topoisomerase I (TOP1) inhibitors . TOP1 is a nuclear enzyme critical for DNA replication and transcription, and its inhibition is a validated strategy in cancer therapy, as exemplified by the quinoline-based drug camptothecin . Recent scientific literature highlights that phosphine oxide-containing indenoquinolines exhibit higher TOP1 inhibition than camptothecin at prolonged incubation times and demonstrate interesting cytotoxicity against various cancer cell lines, in some cases with reduced toxicity against non-cancerous cells . This makes this compound a valuable building block for researchers synthesizing novel hybrid quinoline-phosphine oxide molecules to develop more effective and selective anticancer therapeutics . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12NOP B1436388 Dimethyl(quinolin-5-yl)phosphine oxide CAS No. 2254055-97-3

Properties

IUPAC Name

5-dimethylphosphorylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12NOP/c1-14(2,13)11-7-3-6-10-9(11)5-4-8-12-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSOBXWQWQSFRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC=CC2=C1C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12NOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent Reaction (MCR) Approach via Povarov Reaction

  • A notable strategy involves a Povarov-type multicomponent reaction where a phosphine oxide aniline derivative, an aromatic aldehyde, and an alkene (e.g., indene) are reacted in the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF3·Et2O).
  • This method yields phosphine oxide-functionalized quinoline derivatives regio- and stereoselectively.
  • Subsequent oxidation steps using selenium dioxide (SeO2) can convert intermediate tetrahydroquinoline phosphine oxides to their corresponding quinolin-5-yl phosphine oxide analogues by oxidation of methylene groups to ketones.
  • This approach has been successfully applied to diphenylphosphine oxide derivatives but can be adapted for dimethylphosphine oxides by substituting the phosphorus substituents accordingly.

Oxidation of Tertiary Phosphines

  • This compound can be prepared by oxidation of the corresponding tertiary phosphine, dimethyl(quinolin-5-yl)phosphine.
  • Common oxidants include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or selenium dioxide.
  • The oxidation is typically carried out under mild conditions to avoid over-oxidation or degradation of the heterocyclic moiety.
  • This two-step process involves first synthesizing the tertiary phosphine by nucleophilic substitution or metal-catalyzed coupling, followed by selective oxidation to the phosphine oxide.

Metal-Catalyzed Coupling and Transmetalation Strategies

  • Recent advances include transition metal-catalyzed coupling of phosphine precursors with quinoline derivatives.
  • For example, copper/aluminum heterobimetallic complexes facilitate the formation of N-phosphine-oxide-substituted heterocycles.
  • These methods enable the formation of phosphine oxides with precise substitution patterns on quinoline rings by leveraging transmetalation and coordination chemistry.
  • Such strategies allow fine control over the phosphorus environment and can be adapted for dimethylphosphine oxide derivatives.

Comparative Summary of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Multicomponent Povarov Reaction Phosphine oxide aniline, aldehyde, indene, BF3·Et2O, SeO2 oxidation Regioselective, efficient for complex derivatives Mainly reported for diphenyl derivatives, adaptation needed for dimethyl
Oxidation of Tertiary Phosphines Dimethyl(quinolin-5-yl)phosphine, H2O2, m-CPBA, or SeO2 Straightforward, mild conditions Requires prior synthesis of tertiary phosphine
Metal-Catalyzed Coupling/Transmetalation Cu/Al complexes, phosphine precursors, quinoline substrates High selectivity, potential for novel derivatives Requires specialized catalysts, complex setups

Detailed Research Findings and Experimental Notes

  • Multicomponent Reaction (MCR) Example: In the synthesis of diphenyl(quinolinyl)phosphine oxides, the reaction of (4-aminophenyl)diphenylphosphine oxide with aromatic aldehydes and indene in the presence of BF3·Et2O at reflux in chloroform yielded tetrahydroquinoline phosphine oxides, which upon oxidation with SeO2 in refluxing dioxane afforded the corresponding quinolin-5-yl phosphine oxides in good yields (31–57%).

  • Oxidation Step: Selenium dioxide-mediated oxidation is effective for converting methylene groups adjacent to the phosphine oxide to carbonyl functionalities without affecting the phosphorus oxidation state, preserving the phosphine oxide moiety intact.

  • Metal-Catalyzed Complex Formation: Studies show that N-phosphine-oxide-substituted heterocycles can form stable complexes with Cu and Al centers, facilitating transformations that can be harnessed for the synthesis of phosphine oxide derivatives with quinoline substituents. Computational studies support the mechanistic pathways involving rotation-triggered transmetalation and coordination.

Practical Considerations and Recommendations

  • Choice of Phosphorus Substituents: While diphenylphosphine oxides are more commonly reported, dimethyl analogues require careful handling due to different steric and electronic properties affecting reactivity.
  • Oxidation Control: Mild oxidants and controlled reaction times are critical to avoid over-oxidation or degradation of the quinoline ring.
  • Catalyst Selection: Lewis acids like BF3·Et2O are effective for MCRs, while transition metal catalysts enable more specialized coupling strategies.
  • Purification: Column chromatography and recrystallization are standard for isolating pure phosphine oxide products.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(quinolin-5-yl)phosphine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives and phosphine-containing compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl(quinolin-5-yl)phosphine oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl(quinolin-5-yl)phosphine oxide involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, while the phosphine oxide group can coordinate with metal ions, affecting various biochemical pathways. These interactions can lead to changes in cellular processes, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    Dimethylphosphine oxide: A simpler analog with similar chemical properties but lacking the quinoline ring.

    Diphenylphosphine oxide: Contains phenyl groups instead of the quinoline ring, used in similar applications.

    Quinoline N-oxide: Lacks the phosphine oxide group but shares the quinoline structure.

Uniqueness

Dimethyl(quinolin-5-yl)phosphine oxide is unique due to the combination of the quinoline ring and the phosphine oxide group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in various research and industrial applications .

Biological Activity

Dimethyl(quinolin-5-yl)phosphine oxide is a phosphine oxide compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and drug development. This article explores the compound's biological properties, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a quinoline ring attached to a dimethylphosphine oxide group. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound in both synthetic and biological contexts.

Molecular Formula : C10_{10}H12_{12}N\O2_2P

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Interaction : The compound has been shown to modulate enzyme activity, which can influence biochemical pathways crucial for cellular functions. For instance, it may alter the conformation of enzymes, thereby affecting their catalytic efficiency.
  • DNA Intercalation : The quinoline moiety can intercalate into DNA, potentially affecting replication and transcription processes. This property is significant for its anticancer activities .
  • Metal Coordination : The phosphine oxide group can coordinate with metal ions, which may enhance its reactivity and biological efficacy.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against several bacterial strains, suggesting its potential as an antibacterial agent .
  • Anticancer Activity : Preliminary investigations indicate that this compound may inhibit cancer cell proliferation. For example, in vitro studies on human lung adenocarcinoma (A549) cells demonstrated significant antiproliferative effects .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against various bacterial strains
AnticancerInhibits proliferation in A549 cells
Enzyme ModulationAlters enzyme activity and conformation

Case Studies

  • Anticancer Study : A study evaluated the effects of this compound on A549 cells. Results indicated a dose-dependent decrease in cell viability, with IC50_{50} values suggesting significant antiproliferative activity . The mechanism was linked to cell cycle arrest in the S phase.
  • Antimicrobial Evaluation : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. It exhibited notable antimicrobial properties, making it a candidate for further development as an antibacterial agent .

Research Findings

Recent research has focused on the synthesis and characterization of related compounds to explore their biological activities further. For instance, derivatives of quinolinyl phosphonates have been synthesized and tested for their ability to inhibit topoisomerase enzymes, which are critical for DNA replication and repair processes .

Q & A

Q. What advanced analytical methods quantify trace amounts of this compound in biological or environmental samples?

  • Methodological Answer : Employ microwave-assisted extraction (MAE) followed by GC/MS with selective ion monitoring (SIM). Validate the method using spike-recovery experiments in matrices like serum or soil, ensuring detection limits below 1 ppb .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.